

Spectroscopic Profile of Gentamicin C1A: A Technical Guide

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Compound of Interest		
Compound Name:	Gentamicin C1A	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Gentamicin C1A**, a major component of the gentamicin antibiotic complex. Designed for researchers, scientists, and drug development professionals, this document consolidates key spectroscopic information from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Gentamicin C1A**, offering a structured and easily comparable format.

Mass Spectrometry Data

lonization Mode	Mass Analyzer	m/z	lon Type	Relative Abundance	Reference
APCI	Ion Trap	450	[M+H]+	55%	[1]
ESI	Q-TOF	450.2924	[M+H]+	-	[2]
ESI	Not Specified	472	[M+Na]+	-	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Due to the complexity of the molecule and variations in experimental conditions (e.g., solvent, salt form), detailed chemical shift assignments for **Gentamicin C1A** are not consistently reported across the literature in a singular, comprehensive table. However, key distinguishing features have been noted. The provided information is a compilation from multiple sources.

¹H NMR Distinguishing Features in D₂O:

While a complete assigned spectrum is not available in the search results, ¹H NMR is used to identify the different components of the gentamicin complex.[1][4]

¹³C NMR Distinguishing Features:

Specific chemical shifts for the carbon atoms of **Gentamicin C1A** are used to differentiate it from other gentamicin components.[5]

Infrared (IR) Spectroscopy Data

The following data is for Gentamicin Sulfate, as data specific to the C1A component is not available. The spectrum is characterized by the functional groups present in the aminoglycoside structure.

Wavenumber (cm⁻¹)	Assignment	Reference
3400	N-H stretching vibrations	[6]
2960	Alkyl C-H stretching vibrations	[6]
1631	N-H bending vibrations (aromatic amine)	[6]
1531	N-H bending vibrations (aromatic amine)	[6]
1045-1169	Not specified	[4]
2715-2850	Not specified	[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data



Gentamicin C1A, like other aminoglycosides, lacks significant UV-absorbing chromophores, making direct UV-Vis analysis challenging for structural elucidation.[7] Quantitative analysis is often performed indirectly after derivatization or complexation.

Method	Wavelength (λmax)	Notes	Reference
Direct	~202 nm	In water, for quantitative assay of the gentamicin complex.	[8]
Indirect (complex with Cu ²⁺)	291 nm	Derivative spectrophotometry of the complex.	[9]
Indirect (derivatization with 1-fluoro-2,4-dinitrobenzene)	365 nm	For quantification of 2,4-dinitrophenyl derivatives.	[1][10][11]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **Gentamicin C1A**.

Methodology: HPLC-MS/MS

- Sample Preparation: Gentamicin components are first separated by High-Performance
 Liquid Chromatography (HPLC). The analytes, dissolved in a solution of methanol and 0.05
 mol/L ammonium acetate (1:1 by volume), are injected into the liquid chromatography-mass
 spectrometry interface.[1][12]
- · Chromatographic Separation:
 - Column: Synergy Hydro-RP column.[6]



- Mobile Phase: A gradient of 50 mM trifluoroacetic acid (TFA), pH 2 (adjusted with ammonium solution) and methanol is used.[6]
- · Mass Spectrometry:
 - Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1][12]
 - Heater Temperature: 400°C.[1][12]
 - Capillary Exit: 100.0 V.[1][12]
 - Skimmer 1: 30 V.[1][12]
 - Sheath Gas: Nitrogen.[1]
 - Collision Gas: Helium.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and differentiate between gentamicin components.

Methodology:

- Sample Preparation: A 15% w/v solution of Gentamicin Sulfate USP Reference Standard is prepared in D₂O.[9] Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used as an internal standard.[9]
- Instrumentation: A Varian VXR-300S NMR spectrometer or a Bruker WH-90 can be used.[1]
 [13]
- Data Acquisition:
 - ¹H and ¹³C NMR spectra are recorded at ambient temperature.[9]
 - For drug susceptibility studies, ¹H NMR spectra can be registered at 37°C every 20 minutes.



Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: The sample is ground to a powder. For quantitative analysis, dilutions can be made with spectroscopic grade potassium bromide (KBr) on a %w/w basis.
- Instrumentation: An ATR-FTIR spectrophotometer with a diamond reader is utilized.
- Data Acquisition: The spectrum is recorded directly from the powdered sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To quantify **Gentamicin C1A**, often after derivatization.

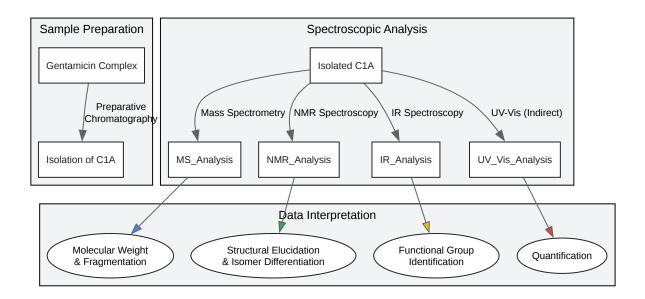
Methodology: Indirect Quantification via Derivatization

- Extraction: Gentamicins are extracted from the biological matrix using a Tris buffer and polymer phase solid-phase extraction.
- Derivatization: Derivatization is carried out in the solid-phase extraction cartridge with 1fluoro-2,4-dinitrobenzene.[1]
- Separation: The 2,4-dinitrophenyl derivatives are separated using reversed-phase HPLC.[1]
 - Column: Symmetry[™] C18 reversed-phase column (100 × 4.6 mm; 3.5 µm bead size) with a C18 precolumn.[1]
 - Mobile Phase: 680 mL/L acetonitrile and 320 mL/L Tris buffer (8.3 mmol/L, titrated to pH 7.0 with HCl).[1]
 - Flow Rate: 1.2 mL/min.[1]
- Detection: The chromatographic eluent is monitored at 365 nm.[1]



Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **Gentamicin C1A**.



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Caption: Workflow for the Spectroscopic Characterization of **Gentamicin C1A**.

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